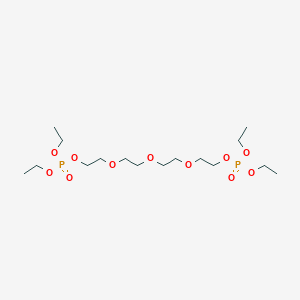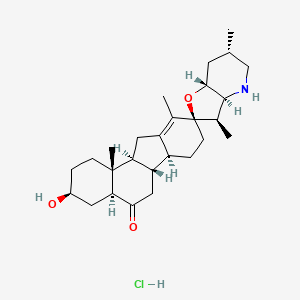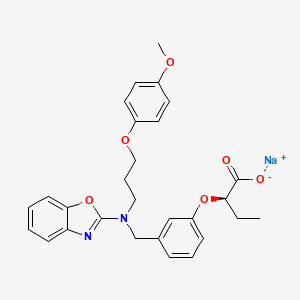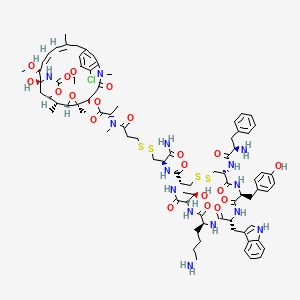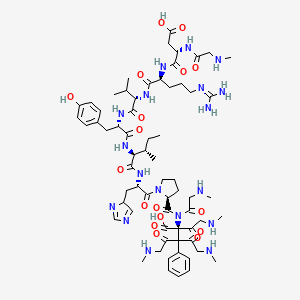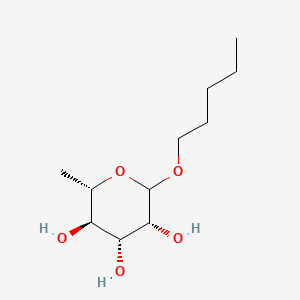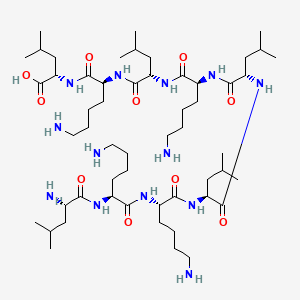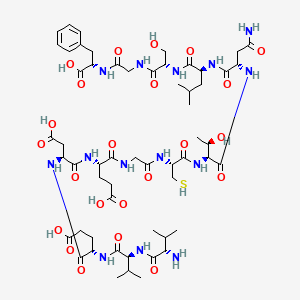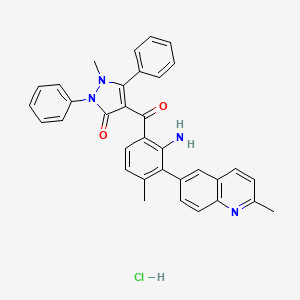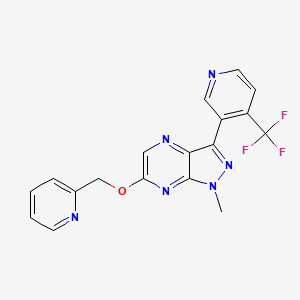
PF-06422913
Overview
Description
. This compound has garnered significant attention due to its potential therapeutic applications in various neurological disorders.
Preparation Methods
The synthesis of PF-06422913 involves a multi-step reaction process. One of the synthetic routes includes the following steps :
Stage 1: 3-bromo-4-(trifluoromethyl)pyridine reacts with isopropylmagnesium chloride and lithium chloride in tetrahydrofuran at -78°C for 20 minutes under an inert atmosphere.
Stage 2: The reaction mixture is then treated with zinc (II) chloride in tetrahydrofuran at -78°C to 20°C for 20 minutes under an inert atmosphere.
Stage 3: The resulting intermediate is then reacted with 3-iodo-1-methyl-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]prazine in the presence of bis-triphenylphosphine-palladium (II) chloride in tetrahydrofuran at 80°C for 1.5 hours under an inert atmosphere.
Chemical Reactions Analysis
PF-06422913 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Reagents such as isopropylmagnesium chloride, lithium chloride, and zinc (II) chloride are commonly used in the synthesis of this compound.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of metabotropic glutamate receptor modulators.
Biology: Investigated for its effects on cellular signaling pathways involving mGluR5.
Medicine: Explored for its therapeutic potential in treating neurological disorders such as anxiety, depression, and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals targeting mGluR5.
Mechanism of Action
PF-06422913 exerts its effects by binding to the metabotropic glutamate receptor 5 (mGluR5) and acting as a negative allosteric modulator . This binding inhibits the receptor’s activity, leading to a decrease in glutamate signaling. The modulation of mGluR5 activity has been shown to have therapeutic effects in various neurological disorders.
Comparison with Similar Compounds
PF-06422913 is unique due to its high selectivity and potency as a negative allosteric modulator of mGluR5 . Similar compounds include:
- PF-06297470
- PF-06412562
- PF-06764427
- PF-04827736
These compounds also target mGluR5 but may differ in their selectivity, potency, and pharmacokinetic properties.
Properties
IUPAC Name |
1-methyl-6-(pyridin-2-ylmethoxy)-3-[4-(trifluoromethyl)pyridin-3-yl]pyrazolo[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N6O/c1-27-17-16(15(26-27)12-8-22-7-5-13(12)18(19,20)21)24-9-14(25-17)28-10-11-4-2-3-6-23-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUFBNVEMLJTKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=CN=C2C(=N1)C3=C(C=CN=C3)C(F)(F)F)OCC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate](/img/structure/B609896.png)
